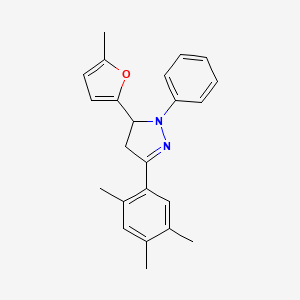![molecular formula C20H19BrN4O6S B11637199 3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide CAS No. 356550-25-9](/img/structure/B11637199.png)
3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a sulfamoyl group, and a methoxybenzamide moiety, making it a versatile molecule for chemical reactions and research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamid umfasst typischerweise mehrere Schritte:
Bildung des Sulfamoyl-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 2,6-Dimethoxypyrimidin mit Chlorsulfonsäure zur Bildung des entsprechenden Sulfamoylchlorids.
Kopplung mit 4-Aminophenyl: Das Sulfamoylchlorid wird dann mit 4-Aminophenyl umgesetzt, um das Sulfamoylphenyl-Zwischenprodukt zu bilden.
Bromierung: Das Zwischenprodukt wird mit Brom oder N-Bromsuccinimid (NBS) bromiert, um das Bromatom an der gewünschten Position einzuführen.
Bildung der endgültigen Verbindung: Das bromierte Zwischenprodukt wird dann unter geeigneten Bedingungen mit 4-Methoxybenzoylchlorid gekoppelt, um die endgültige Verbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Substitutionsreaktionen: Das Bromatom in der Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen es durch andere Nukleophile ersetzt wird.
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, insbesondere unter Beteiligung der Methoxy- und Sulfamoylgruppen.
Kupplungsreaktionen: Die aromatischen Ringe in der Verbindung können Kupplungsreaktionen wie die Suzuki-Miyaura-Kupplung eingehen, um größere, komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Häufige Reagenzien umfassen Natriumhydroxid, Kalium-tert-butoxid und andere starke Basen.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Hauptprodukte
Substitutionsprodukte: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Derivate der ursprünglichen Verbindung gebildet werden.
Oxidationsprodukte: Oxidation kann zur Bildung von Chinonen oder anderen oxidierten Derivaten führen.
Reduktionsprodukte: Reduktion liefert typischerweise Alkohole oder Amine, abhängig von den beteiligten spezifischen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie in der organischen Synthese und Materialwissenschaft wertvoll macht.
Biologie
In der biologischen Forschung kann die Sulfamoylgruppe der Verbindung mit biologischen Molekülen interagieren, was sie zu einem potenziellen Kandidaten für die Untersuchung der Enzyminhibition oder Proteinbindung macht.
Medizin
Die Struktur der Verbindung deutet auf potenzielle pharmazeutische Anwendungen hin, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Enzyme oder Rezeptoren abzielen. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem vielseitigen Gerüst für das Drug Design.
Industrie
In industriellen Anwendungen kann die Verbindung aufgrund ihrer Fähigkeit, an Kupplungsreaktionen teilzunehmen und stabile Bindungen zu bilden, bei der Synthese von fortschrittlichen Materialien wie Polymeren oder Nanomaterialien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Brom-N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamid hängt von seiner Wechselwirkung mit spezifischen molekularen Zielstrukturen ab. Die Sulfamoylgruppe kann starke Wechselwirkungen mit Enzymen oder Rezeptoren eingehen und deren Aktivität möglicherweise hemmen. Das Bromatom und die Methoxygruppen können ebenfalls zur Bindungsaffinität und Spezifität der Verbindung beitragen.
Wirkmechanismus
The mechanism of action of 3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide depends on its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The bromine atom and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Brom-N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamid: Ähnliche Struktur, aber mit einer anderen Position des Bromatoms.
3-Chlor-N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamid: Chlor anstelle von Brom.
3-Brom-N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-hydroxybenzamid: Hydroxygruppe anstelle von Methoxy.
Einzigartigkeit
Die einzigartige Kombination von Brom-, Sulfamoyl- und Methoxybenzamidgruppen in 3-Brom-N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamid bietet unterschiedliche chemische Eigenschaften und Reaktivität. Dies macht es besonders wertvoll für bestimmte Anwendungen in Forschung und Industrie, bei denen diese funktionellen Gruppen für gezielte Interaktionen und Reaktionen genutzt werden können.
Eigenschaften
CAS-Nummer |
356550-25-9 |
|---|---|
Molekularformel |
C20H19BrN4O6S |
Molekulargewicht |
523.4 g/mol |
IUPAC-Name |
3-bromo-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H19BrN4O6S/c1-29-16-9-4-12(10-15(16)21)19(26)22-13-5-7-14(8-6-13)32(27,28)25-17-11-18(30-2)24-20(23-17)31-3/h4-11H,1-3H3,(H,22,26)(H,23,24,25) |
InChI-Schlüssel |
BWSJDVPVLUEDBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637117.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B11637128.png)

![N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637151.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637159.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11637161.png)
![methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate](/img/structure/B11637163.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637168.png)
![5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637171.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637174.png)
![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11637182.png)
![2-[2-(4-Bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11637195.png)
![3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11637203.png)
![3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637208.png)
